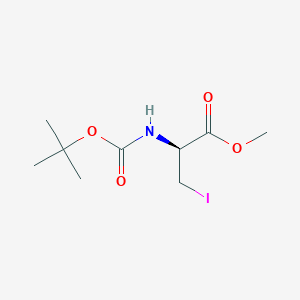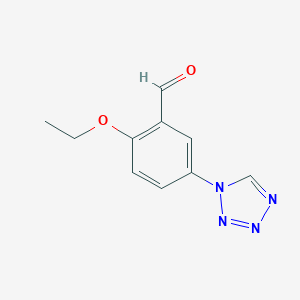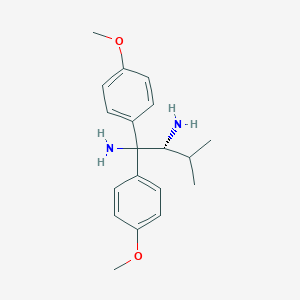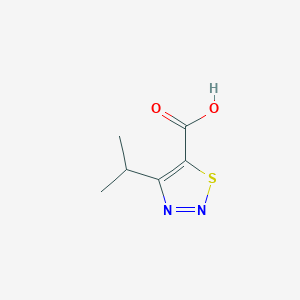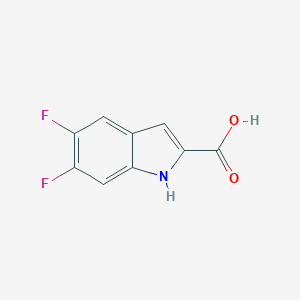![molecular formula C12H8N4S B068021 3,5,10,13-Tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione CAS No. 164797-45-9](/img/structure/B68021.png)
3,5,10,13-Tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5,10,13-Tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione, commonly known as TTH, is a heterocyclic compound with a unique structure that makes it an attractive target for synthetic chemists. The compound has been the subject of extensive research due to its potential applications in various fields, including medicine, materials science, and catalysis.
科学的研究の応用
TTH has been the subject of extensive research due to its potential applications in various fields. In the field of medicine, TTH has been shown to exhibit anticancer activity. Studies have shown that TTH can induce apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II. TTH has also been shown to exhibit antibacterial activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli.
In the field of materials science, TTH has been used as a building block for the synthesis of novel materials with unique properties. For example, TTH has been incorporated into metal-organic frameworks (MOFs) to create materials with high surface area and gas adsorption properties. TTH has also been used as a ligand in the synthesis of coordination polymers with tunable magnetic properties.
作用機序
The mechanism of action of TTH is not fully understood. However, studies have suggested that TTH may act as an inhibitor of topoisomerase II, an enzyme that is essential for DNA replication and transcription. By inhibiting the activity of topoisomerase II, TTH may induce DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects:
TTH has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that TTH can induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II. TTH has also been shown to exhibit antibacterial activity against a range of bacterial strains. In addition, TTH has been shown to exhibit anti-inflammatory activity, which may make it a potential candidate for the treatment of inflammatory disorders.
実験室実験の利点と制限
TTH has several advantages as a target for synthetic chemists. The compound has a unique structure that makes it an attractive building block for the synthesis of novel materials. TTH has also been shown to exhibit a range of biological activities, which makes it a potential candidate for the development of new drugs. However, the synthesis of TTH is a complex process that requires a high degree of synthetic skill. In addition, the compound is relatively unstable and can decompose under certain conditions.
将来の方向性
There are several future directions for research on TTH. One area of research is the development of new synthetic methods for the production of TTH. Another area of research is the investigation of the biological activities of TTH and its derivatives. Studies could focus on the mechanism of action of TTH, as well as its potential applications in the treatment of cancer, bacterial infections, and inflammatory disorders. Finally, research could focus on the incorporation of TTH into novel materials with unique properties.
合成法
The synthesis of TTH involves a multi-step process that requires a high degree of synthetic skill. The most common method for synthesizing TTH is through the reaction of 1,3-diketones with hydrazine hydrate and sulfur. The reaction proceeds through a series of steps that involve the formation of a tetrazole ring and a thione group. The final product is a highly conjugated heterocyclic compound with a unique structure.
特性
CAS番号 |
164797-45-9 |
|---|---|
製品名 |
3,5,10,13-Tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione |
分子式 |
C12H8N4S |
分子量 |
240.29 g/mol |
IUPAC名 |
3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione |
InChI |
InChI=1S/C12H8N4S/c17-12-15-8-2-1-7-10(11(8)16-12)6-3-4-13-5-9(6)14-7/h1-5,14H,(H2,15,16,17) |
InChIキー |
WHRNANGYQUJLEI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=C1NC4=C3C=CN=C4)NC(=S)N2 |
正規SMILES |
C1=CC2=C(C3=C1NC4=C3C=CN=C4)NC(=S)N2 |
同義語 |
Pyrido[4,3:4,5]pyrrolo[3,2-e]benzimidazole-2(1H)-thione, 3,6-dihydro- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



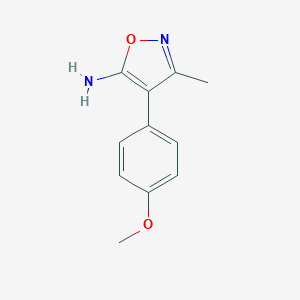
![2,3-Dihydrofuro[3,2-c]pyridine](/img/structure/B67943.png)

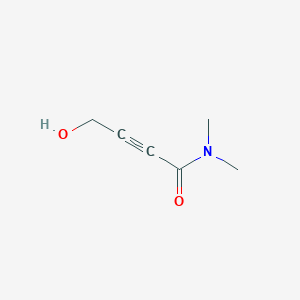
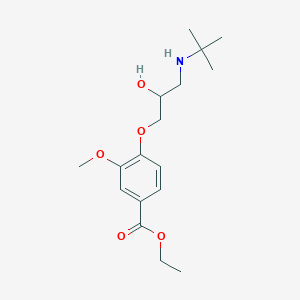
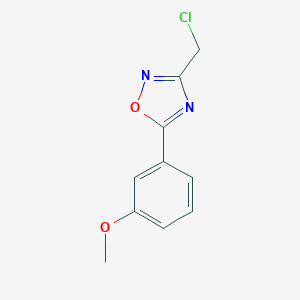
![Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B67954.png)
![1-(4-Isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B67956.png)

